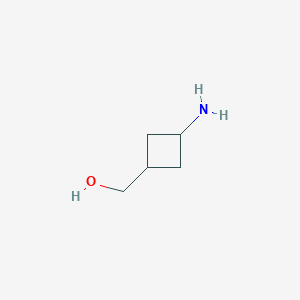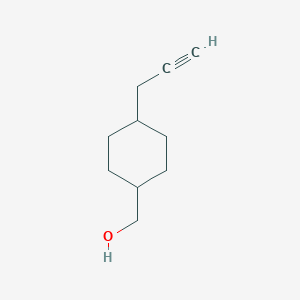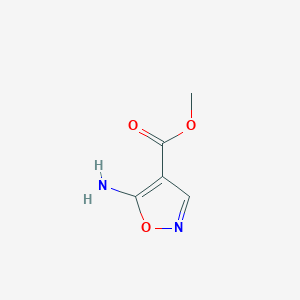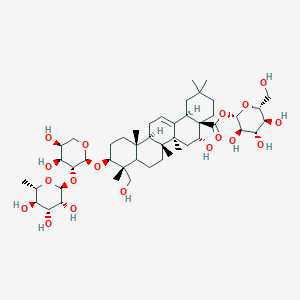
Medicago-saponin P(2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medicago-saponin P(2) is a type of saponin that is found in the Medicago sativa plant, commonly known as alfalfa. It is a triterpenoid saponin that has been studied for its potential applications in scientific research. Medicago-saponin P(2) has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of Medicago-saponin P(2) is not fully understood. However, it is believed to work by binding to cell membranes and disrupting their structure, which can lead to cell death. It has also been found to stimulate the production of cytokines, which are important for the immune response.
Effets Biochimiques Et Physiologiques
Medicago-saponin P(2) has been found to have various biochemical and physiological effects. It has been found to stimulate the production of antibodies, which are important for the immune response. It has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Medicago-saponin P(2) in lab experiments is that it is a natural compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using Medicago-saponin P(2) is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on Medicago-saponin P(2). One area of research could be to further investigate its potential as an adjuvant in vaccines. Another area of research could be to investigate its potential as a treatment for cancer. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects.
In conclusion, Medicago-saponin P(2) is a promising compound for scientific research. It has various applications and has been found to have many biochemical and physiological effects. Further research is needed to fully understand its potential and to identify any limitations or side effects.
Méthodes De Synthèse
Medicago-saponin P(2) can be extracted from the aerial parts of the Medicago sativa plant using various methods, including solvent extraction and column chromatography. However, the most commonly used method for synthesizing Medicago-saponin P(2) is through chemical synthesis.
Applications De Recherche Scientifique
Medicago-saponin P(2) has been found to have various applications in scientific research. It has been studied for its potential use as an adjuvant in vaccines, due to its ability to stimulate the immune system. Medicago-saponin P(2) has also been studied for its anti-tumor properties, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
158511-58-1 |
|---|---|
Nom du produit |
Medicago-saponin P(2) |
Formule moléculaire |
C47H76O18 |
Poids moléculaire |
929.1 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-21-30(52)33(55)35(57)38(61-21)64-37-31(53)24(50)19-60-40(37)63-29-11-12-43(4)26(44(29,5)20-49)10-13-45(6)27(43)9-8-22-23-16-42(2,3)14-15-47(23,28(51)17-46(22,45)7)41(59)65-39-36(58)34(56)32(54)25(18-48)62-39/h8,21,23-40,48-58H,9-20H2,1-7H3/t21-,23+,24-,25+,26?,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 |
Clé InChI |
TYZMLYSDIVGHLP-WJAOUKEHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |
Synonymes |
3-O-rhamnopyranosyl-1-2-L-arabinopyranosylcaulophyllogenin 28-O-glucopyranoside medicago-saponin P(2) medicago-saponin P2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




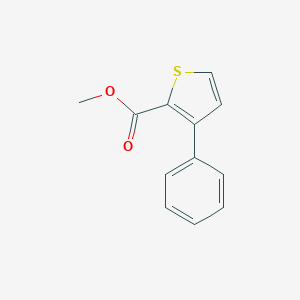
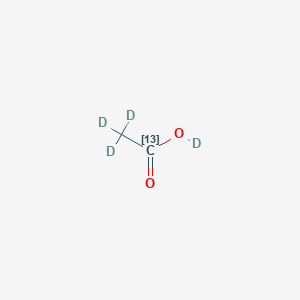
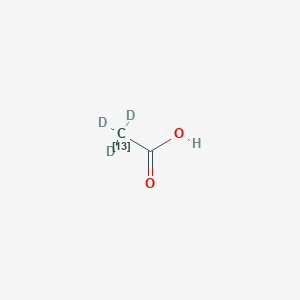
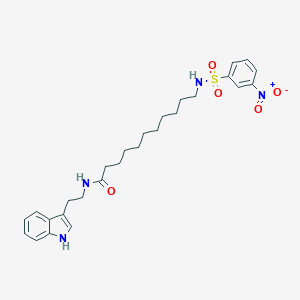
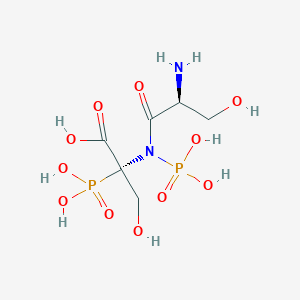
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
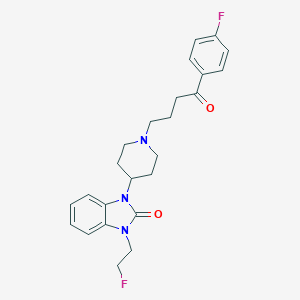
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
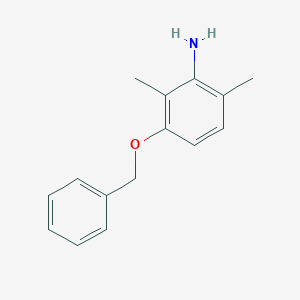
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
